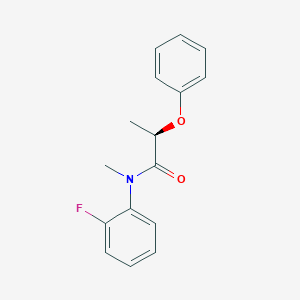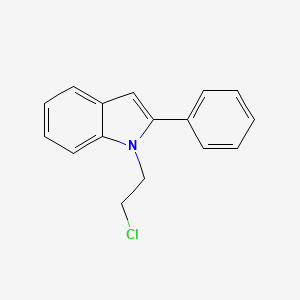
(2R)-N-(2-fluorophenyl)-N-methyl-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-N-(2-fluorophenyl)-N-methyl-2-phenoxypropanamide is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a fluorophenyl group, a methyl group, and a phenoxypropanamide moiety, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-(2-fluorophenyl)-N-methyl-2-phenoxypropanamide typically involves the reaction of (2R)-2-phenoxypropanoic acid with 2-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then methylated using methyl iodide and a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-N-(2-fluorophenyl)-N-methyl-2-phenoxypropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like hydroxide ions replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Hydroxyl-substituted derivatives.
Aplicaciones Científicas De Investigación
(2R)-N-(2-fluorophenyl)-N-methyl-2-phenoxypropanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-N-(2-fluorophenyl)-N-methyl-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the amide and phenoxy groups contribute to its overall stability and activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-(2-fluorophenyl)pyrrolidine
- (2R,5R)-5-(2-fluorophenyl)pyrrolidine-2-carboxylic acid
- (2R)-2-(2-fluorophenyl)propan-1-amine
Uniqueness
(2R)-N-(2-fluorophenyl)-N-methyl-2-phenoxypropanamide stands out due to its unique combination of a fluorophenyl group, a methyl group, and a phenoxypropanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
835652-98-7 |
|---|---|
Fórmula molecular |
C16H16FNO2 |
Peso molecular |
273.30 g/mol |
Nombre IUPAC |
(2R)-N-(2-fluorophenyl)-N-methyl-2-phenoxypropanamide |
InChI |
InChI=1S/C16H16FNO2/c1-12(20-13-8-4-3-5-9-13)16(19)18(2)15-11-7-6-10-14(15)17/h3-12H,1-2H3/t12-/m1/s1 |
Clave InChI |
XJKUFNKIQNIROK-GFCCVEGCSA-N |
SMILES isomérico |
C[C@H](C(=O)N(C)C1=CC=CC=C1F)OC2=CC=CC=C2 |
SMILES canónico |
CC(C(=O)N(C)C1=CC=CC=C1F)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(dimethylphosphoryl)phenyl]-9-[(E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]-9H-purin-6-amine](/img/structure/B14191712.png)



![4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one](/img/structure/B14191729.png)


![4-[Bis(4-fluorophenyl)amino]benzaldehyde](/img/structure/B14191737.png)
![Trifluoroacetic acid--1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1)](/img/structure/B14191741.png)
![N-Hydroxy-N'-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B14191742.png)

![Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate](/img/structure/B14191760.png)

